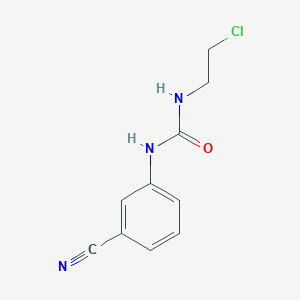

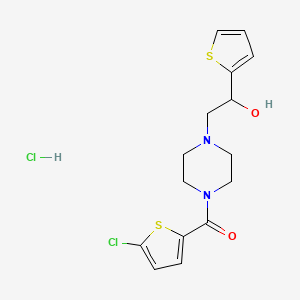

4-甲氧基-1'-(5-甲基吡嗪-2-羰基)-1,4'-联哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine involves several steps and key intermediates. In one study, a series of bicyclohydantoin-arylpiperazines were prepared, demonstrating the importance of the alkyl chain length between the arylpiperazine and the hydantoin moiety for receptor affinity and selectivity . Another research describes the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters through a Mannich reaction, followed by methylation and oximation, and then conjugation with substituted benzoyl chlorides . Additionally, a new synthesis route for 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, was reported, involving condensation, phosphoryl chloride reaction, and selective hydrogenolysis .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For instance, the newly synthesized oxime esters were characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy . Similarly, the spectral data of 1-hydroxypiperazine-2,5-diones, which are structurally related to the bipiperidine compounds, were analyzed using circular dichroism (CD), 1H NMR, IR, and UV spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The Mannich reaction is used to create the piperidin-4-one core, which is then further modified through methylation and oximation . The synthesis of 4-methoxy-2,3,5-trimethylpyridine involves a condensation reaction, followed by a reaction with phosphoryl chloride and selective hydrogenolysis to introduce the methoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the functional groups present. For example, the length of the alkyl chain in bicyclohydantoin-arylpiperazines affects the affinity for 5-HT1A and alpha 1 receptors . The oxime esters synthesized in another study showed significant antioxidant and antimicrobial activities, indicating the impact of the piperidin-4-one core and the substituted benzoyl groups on their biological properties .

科学研究应用

合成与药理应用

4-甲氧基-1'-(5-甲基吡嗪-2-羰基)-1,4'-联哌啶因其结构复杂性和潜在的药理特性而成为人们关注的化合物。该领域的研究所探索了相关化合物的合成及其与各种受体的结合亲和力,表明在药物开发中具有潜在的应用。

5-羟色胺受体亲和力:Łażewska 等人 (2019) 的一项研究涉及设计和合成 2-氨基-4-(4-甲基哌嗪-1-基)-1,3,5-三嗪,以评估它们作为人 5-羟色胺 5-HT6 受体亲和力化合物中连接子的作用。这项研究说明了结构相似的化合物在开发 5-羟色胺受体新配体方面的潜力,这对于治疗神经系统疾病至关重要。 Łażewska 等人,2019.

缓蚀:Yadav 等人 (2016) 研究了吡喃并吡唑衍生物在 HCl 溶液中对低碳钢的缓蚀性能,突出了此类化合物在工业应用中的重要性。虽然与 4-甲氧基-1'-(5-甲基吡嗪-2-羰基)-1,4'-联哌啶没有直接关系,但本研究强调了复杂有机分子在缓蚀策略中的更广泛用途。 Yadav 等人,2016.

神经受体研究:Enguehard-Gueiffier 等人 (2006) 合成了新型 2-[(4-苯基哌嗪-1-基)甲基]咪唑并嗪,并评估了它们对多巴胺、5-羟色胺和肾上腺素受体亚型的亲和力。这项研究表明了类似化合物在理解受体相互作用和开发针对特定神经通路药物方面的潜在应用。 Enguehard-Gueiffier 等人,2006.

有机化学与材料科学

除了药理应用外,4-甲氧基-1'-(5-甲基吡嗪-2-羰基)-1,4'-联哌啶等化合物还作为有机合成中的关键中间体或基序,展示了它们在构建用于各种应用的复杂分子结构方面的多功能性。

催化与合成:Takács 等人 (2014) 探讨了烷氧基羰基哌啶作为钯催化的氨基羰基化中的 N 亲核试剂,展示了此类化合物在促进生产羧酰胺和酮羧酰胺的新合成路线中的作用。这说明了该化合物在合成有机化学中的潜在用途,尤其是在催化方面。 Takács 等人,2014.

材料科学:吉田等人 (1992) 关于由硝酰基自由基介导的铁 (III) 或铜 (II) 盐氧化聚合末端二醇的研究证明了有机化合物在材料科学中的更广泛应用,特别是在聚合物改性和合成中。 吉田等人,1992.

作用机制

未来方向

The patent application for “4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine” was filed with the patent office on 2019-10-31 for its use as a PARP7 inhibitor . The applicant listed for this patent is Ribon Therapeutics Inc . This suggests that the compound may have potential future applications in the treatment of cancer.

属性

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-13-11-19-16(12-18-13)17(22)21-7-3-14(4-8-21)20-9-5-15(23-2)6-10-20/h11-12,14-15H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDGFKIOALEYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

![5-(6-Fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3007203.png)

![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)

![3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B3007208.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)

![8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3007212.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3007214.png)

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)